Cas no 2172387-45-8 (4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine)

4-{(5-Chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine is a fluorinated pyrimidine derivative featuring a chlorofuran-methylsulfanyl substituent, which enhances its reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both fluorine and chlorine atoms contributes to its electrophilic character, making it a versatile intermediate in heterocyclic synthesis. The thioether linkage provides stability while allowing further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. Its structural motifs are conducive to interactions with biological targets, suggesting potential applications in drug discovery and crop protection research.
4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine structure
2172387-45-8 structure
商品名:4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine
CAS番号:2172387-45-8
MF:C9H6ClFN2OS
メガワット:244.673142910004
CID:5922780
PubChem ID:165859786

4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine 化学的及び物理的性質

名前と識別子

    • 4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine
    • EN300-1290034
    • 4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
    • 2172387-45-8
    • インチ: 1S/C9H6ClFN2OS/c10-7-2-1-6(14-7)5-15-8-3-4-12-9(11)13-8/h1-4H,5H2
    • InChIKey: HPFGRGFJEMAMMI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(CSC2C=CN=C(N=2)F)O1

計算された属性

  • せいみつぶんしりょう: 243.9873398g/mol
  • どういたいしつりょう: 243.9873398g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 64.2Ų

4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1290034-2.5g
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
2.5g
$2940.0 2023-05-26
Enamine
EN300-1290034-0.1g
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
0.1g
$1320.0 2023-05-26
Enamine
EN300-1290034-10.0g
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
10g
$6450.0 2023-05-26
Enamine
EN300-1290034-1000mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
1000mg
$1057.0 2023-10-01
Enamine
EN300-1290034-10000mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
10000mg
$4545.0 2023-10-01
Enamine
EN300-1290034-500mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
500mg
$1014.0 2023-10-01
Enamine
EN300-1290034-5000mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
5000mg
$3065.0 2023-10-01
Enamine
EN300-1290034-0.5g
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
0.5g
$1440.0 2023-05-26
Enamine
EN300-1290034-1.0g
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
1g
$1500.0 2023-05-26
Enamine
EN300-1290034-0.05g
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-fluoropyrimidine
2172387-45-8
0.05g
$1261.0 2023-05-26

4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine 関連文献

4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidineに関する追加情報

4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine: A Comprehensive Overview

The compound 4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine, identified by the CAS number 2172387-45-8, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 2 and a methylsulfanyl group attached to a chlorofuran moiety at position 4 introduces unique electronic and structural properties to this molecule.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The substitution pattern of this compound, with a fluorine atom and a methylsulfanyl group, suggests potential biological activity that could be exploited for therapeutic purposes. Researchers have demonstrated that such substitutions can enhance the molecule's ability to interact with specific biological targets, such as enzymes or receptors, making it a promising candidate for further investigation.

The synthesis of 4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution and coupling reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent purity in the synthesis of this compound. Recent advancements in catalysis have further optimized the reaction conditions, reducing the environmental footprint and cost associated with its production.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming the compound's structure and purity, ensuring its reliability for further studies.

The application of 4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine extends beyond the pharmaceutical industry. Its unique electronic properties make it a valuable component in materials science, particularly in the development of advanced materials such as semiconductors and sensors. Researchers have explored its potential as a building block for constructing functional materials with tailored electronic properties, which could revolutionize the field of nanotechnology.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, releasing innocuous byproducts such as carbon dioxide and water. This biodegradability ensures that its use does not pose significant risks to ecosystems, aligning with global efforts to promote sustainable chemistry practices.

In conclusion, 4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine, CAS No: 2172387-45-8, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future scientific innovations. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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